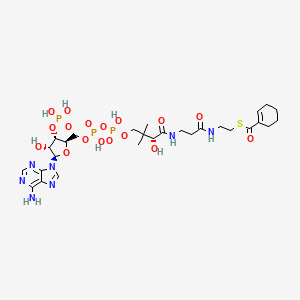
Cyclohex-1-ene-1-carbonyl-CoA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohex-1-ene-1-carbonyl-CoA is an acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of cyclohex-1-ene-1-carboxylic acid. It is a conjugate acid of a cyclohex-1-ene-1-carbonyl-CoA(4-).
Aplicaciones Científicas De Investigación
Enzymatic Conversion in Bacterial Metabolism
Cyclohex-1-ene-1-carbonyl-CoA plays a role in the anoxic conversion of benzoyl-CoA in certain bacteria, like Thauera aromatica. Enzymes like benzoyl-CoA reductase and cyclohex-1,5-diene-1-carbonyl-CoA hydratase are involved in this process, converting benzoyl-CoA to cyclohexa-1,5-diene-1-carbonyl-CoA and then to 6-hydroxycyclohex-1-ene-1-carbonyl-CoA (Boll et al., 2000). Another study on Thauera aromatica identified enzymes that convert 6-hydroxycyclohex-1-ene-1-carbonyl-CoA to noncyclic products, highlighting the role of cyclohex-1-ene-1-carbonyl-CoA in the anaerobic bacterial metabolism of aromatic substrates (Laempe et al., 1999).
Anaerobic Aromatic Metabolism
The enzyme cyclohexa-1,5-diene-1-carbonyl-CoA hydratase, found in Thauera aromatica, is involved in the anaerobic metabolism of aromatic compounds. It transforms benzoyl-CoA to cyclohexa-1,5-diene-1-carbonyl-CoA and then to 6-hydroxycyclohex-1-ene-1-carbonyl-CoA, showcasing the significance of cyclohex-1-ene-1-carbonyl-CoA in this pathway (Laempe et al., 1998).
Metabolic Pathways in Microorganisms
Research on “Syntrophus aciditrophicus” strain SB showed that cyclohex-1-ene carboxylate and its CoA derivatives play roles in the metabolism of benzoate and similar compounds. This study highlights the transformation of these compounds in the presence of hydrogen-using microorganisms (Elshahed et al., 2001).
Application in Liquid Crystal Compounds
Cyclohex-2-en-1-one, which can be related to cyclohex-1-ene-1-carbonyl-CoA, has been utilized in the synthesis of new liquid crystalline compounds. These compounds contain a chiral center and demonstrate liquid crystal properties (Brettle et al., 1993).
Aerobic Bacterial Metabolism
A study on Acinetobacter anitratum showed that cyclohex-1-ene-1-carboxylate and related compounds are involved in the aerobic metabolism of cyclohexanecarboxylic acid, suggesting a role in bacterial metabolic pathways (Rho & Evans, 1975).
Enzymatic Activities in Phototrophic Bacteria
Research on Rhodopseudomonas palustris highlights the anaerobic metabolism of cyclohex-1-ene-1-carboxylate, indicating its significance in the degradation pathways of certain phototrophic bacteria (Perrotta & Harwood, 1994).
Propiedades
Fórmula molecular |
C28H44N7O17P3S |
|---|---|
Peso molecular |
875.7 g/mol |
Nombre IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] cyclohexene-1-carbothioate |
InChI |
InChI=1S/C28H44N7O17P3S/c1-28(2,22(38)25(39)31-9-8-18(36)30-10-11-56-27(40)16-6-4-3-5-7-16)13-49-55(46,47)52-54(44,45)48-12-17-21(51-53(41,42)43)20(37)26(50-17)35-15-34-19-23(29)32-14-33-24(19)35/h6,14-15,17,20-22,26,37-38H,3-5,7-13H2,1-2H3,(H,30,36)(H,31,39)(H,44,45)(H,46,47)(H2,29,32,33)(H2,41,42,43)/t17-,20-,21-,22+,26-/m1/s1 |
Clave InChI |
YTTZSBMCHSFQSJ-TYHXJLICSA-N |
SMILES isomérico |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4=CCCCC4)O |
SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CCCCC4)O |
SMILES canónico |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CCCCC4)O |
Sinónimos |
coenzyme A, cyclohex-1-enecarboxyl cyclohex-1-enecarboxyl-CoA cyclohex-1-enecarboxyl-coenzyme A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





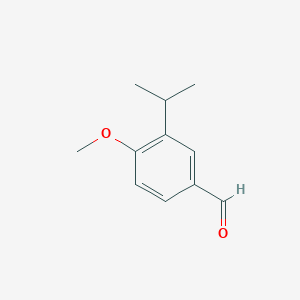
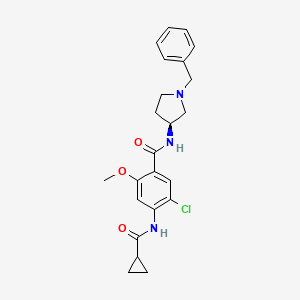
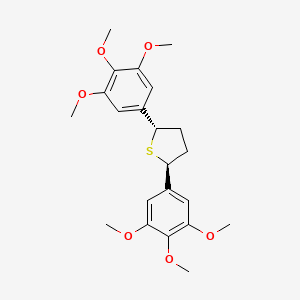
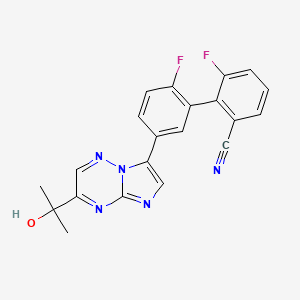


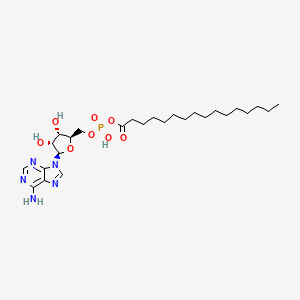
![[(1S,3R,5S,6aS,7R,8R,10S,10aS)-1,3-diacetyloxy-10-hydroxy-7,8-dimethyl-7-[(2E)-3-methylpenta-2,4-dienyl]-1,3,5,6,6a,8,9,10-octahydrobenzo[d][2]benzofuran-5-yl] 2-methylbutanoate](/img/structure/B1243866.png)
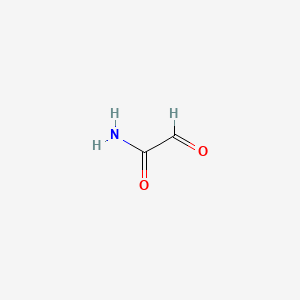

![(3aR,5aS,9aR,9bR)-3a,6,6,9a-tetramethyl-1,4,5,5a,7,8,9,9b-octahydrobenzo[e][1]benzofuran-2-one](/img/structure/B1243869.png)
